2-Allyl-2-phenyl-4-pentenenitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

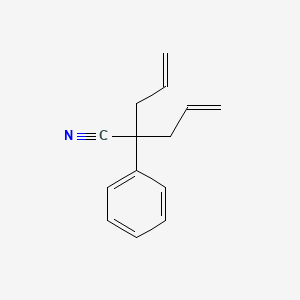

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions, providing a standardized method for identifying the molecular structure. The primary International Union of Pure and Applied Chemistry name is designated as "this compound," which systematically describes the position and nature of each functional group within the molecular framework. An alternative systematic name, "2-phenyl-2-prop-2-enylpent-4-enenitrile," provides additional clarity regarding the specific positioning of the substituent groups along the carbon chain.

The structural representation of this compound reveals a complex arrangement of carbon-carbon bonds, including both saturated and unsaturated linkages. The molecular structure contains a central pentene chain modified with both phenyl and allyl substituents at the 2-position, along with a terminal nitrile functional group. The International Union of Pure and Applied Chemistry structural descriptor, represented through the International Chemical Identifier format, is documented as "InChI=1S/C14H15N/c1-3-10-14(12-15,11-4-2)13-8-6-5-7-9-13/h3-9H,1-2,10-11H2". This detailed representation provides comprehensive information about the connectivity and hydrogen distribution throughout the molecular structure.

The three-dimensional conformational properties of this compound contribute significantly to its chemical behavior and reactivity patterns. The presence of multiple double bonds within the structure creates opportunities for various geometric isomers, though the specific stereochemical configuration depends on the synthetic pathway employed for its preparation. The phenyl ring provides aromatic stabilization while the allyl groups introduce additional sites of unsaturation that can participate in various chemical transformations.

Alternative Chemical Designations and Synonyms

The compound this compound is known by several alternative chemical designations that reflect different naming conventions and historical usage patterns within the chemical literature. One prominent alternative designation is "α,α-Di-2-propen-1-ylbenzeneacetonitrile," which emphasizes the relationship to benzeneacetonitrile with two propenyl substituents at the alpha position. This nomenclature system provides insight into the synthetic origins and structural relationships of the compound.

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-phenyl-2-prop-2-enylpent-4-enenitrile |

InChI |

InChI=1S/C14H15N/c1-3-10-14(12-15,11-4-2)13-8-6-5-7-9-13/h3-9H,1-2,10-11H2 |

InChI Key |

NFSATFFLDCRRQN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC=C)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct experimental data on 2-Allyl-2-phenyl-4-pentenenitrile in the provided evidence, a comparative analysis must focus on structurally analogous compounds. Below is a framework for such a comparison, based on general chemical principles and indirect references:

Table 1: Structural and Functional Comparison

Key Observations

Reactivity: The nitrile group in this compound likely undergoes nucleophilic addition or hydrolysis, similar to acrylonitrile. However, steric hindrance from the phenyl and allyl groups may slow reactions compared to simpler nitriles .

Thermodynamic Stability :

- The conjugated alkene and nitrile groups may enhance resonance stabilization, a feature absent in saturated analogs like the piperidine derivatives in .

Synthetic Utility: The allyl and phenyl groups could facilitate transition-metal-catalyzed coupling reactions (e.g., Heck or Suzuki reactions), offering pathways to complex architectures. This contrasts with ester-bearing compounds, which are typically used as protecting groups or monomers.

Research Findings and Limitations

- Computational modeling (e.g., DFT) might predict its geometry and electronic properties.

- Patent Context : highlights the importance of substituent variation in piperidine derivatives for industrial applications. By analogy, modifying the allyl or phenyl groups in this compound could tune its reactivity for targeted synthesis.

Preparation Methods

Alkylation of Benzyl Cyanide Derivatives

One of the primary synthetic routes involves the alkylation of benzyl cyanide derivatives with allyl halides. Typically, benzyl cyanide or substituted benzyl cyanides are reacted with allyl bromide in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is conducted under reflux or controlled heating to facilitate nucleophilic substitution, yielding 2-allyl-2-phenyl-4-pentenenitrile with good efficiency.

| Parameter | Details |

|---|---|

| Starting materials | Benzyl cyanide, Allyl bromide |

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux or elevated temperature |

| Reaction time | Several hours (typically 4-6 h) |

| Yield | Moderate to high (up to ~90%) |

This method is scalable and commonly used in industrial settings with process optimization such as continuous flow reactors to enhance yield and purity.

Copper(II)-Mediated Aminooxygenation Approach

A more specialized synthetic approach involves copper(II)-mediated aminooxygenation reactions. In this method, alkenylimines or alkenylamidines related to the nitrile structure undergo intramolecular aminooxygenation in the presence of copper(II) acetate and the radical 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) in solvents like DMF. This reaction proceeds under heating (around 80 °C) for extended periods (up to 24 hours), followed by purification through column chromatography.

| Parameter | Details |

|---|---|

| Catalyst | Copper(II) acetate (Cu(OAc)2) |

| Radical source | TEMPO (2,2,6,6-tetramethylpiperidinyloxy) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 24 hours |

| Yield | Moderate (around 56%) |

This method is particularly useful for synthesizing derivatives and intermediates for further transformations and has been reported with detailed analytical data confirming product purity and structure.

Allylation via Organometallic Reagents

Another preparation strategy involves the reaction of 2-phenylpentenenitrile derivatives with organometallic reagents such as p-tolylmagnesium bromide (a Grignard reagent). The reaction is performed in ethereal solvents under inert atmosphere and controlled heating. Subsequent oxidation steps using copper(II) acetate and TEMPO can further functionalize the molecule.

| Parameter | Details |

|---|---|

| Organometallic reagent | p-Tolylmagnesium bromide |

| Solvent | Diethyl ether (Et2O) |

| Temperature | 60 °C |

| Reaction time | 4 hours |

| Oxidation reagents | Cu(OAc)2, TEMPO |

| Yield | Moderate to high (up to 68%) |

This method allows for selective functionalization and access to stereoisomeric mixtures, useful in advanced synthetic applications.

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of Benzyl Cyanide | Benzyl cyanide, allyl bromide, NaH, DMF, reflux | Up to 90 | Industrially scalable, high yield |

| Cu(II)-Mediated Aminooxygenation | Cu(OAc)2, TEMPO, DMF, 80 °C, 24 h | ~56 | Useful for derivatives, moderate yield |

| Organometallic Allylation | p-Tolylmagnesium bromide, Et2O, 60 °C, 4 h | ~68 | Allows stereoselective synthesis |

The alkylation method is well-documented for its efficiency and straightforwardness, with reaction conditions optimized to maximize yield and purity. The use of aprotic solvents like DMF and strong bases enables effective nucleophilic substitution.

Copper(II)-mediated aminooxygenation represents a more advanced synthetic tool, enabling the formation of oxymethyl dihydropyrroles and related structures via intramolecular cyclization. This method is valuable for producing functionalized nitrile intermediates with potential biological activity.

Organometallic reagent-based allylation provides a route to stereochemically defined products and can be combined with oxidation steps for further molecular complexity. This approach is useful in complex molecule synthesis and has been supported by detailed spectroscopic and chromatographic analysis.

Purification techniques such as flash column chromatography using hexane-ethyl acetate mixtures are commonly employed to isolate the target compound with high purity.

The preparation of this compound is achieved primarily through alkylation of benzyl cyanide derivatives with allyl bromide under basic conditions, copper(II)-mediated aminooxygenation, and organometallic reagent allylation. Each method offers distinct advantages regarding yield, scalability, and functional group compatibility, making the compound accessible for diverse synthetic applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Allyl-2-phenyl-4-pentenenitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves allylation of phenylacetonitrile derivatives under controlled conditions. A common approach uses palladium-catalyzed cross-coupling reactions, where temperature (70–90°C) and solvent polarity (e.g., DMF or THF) critically influence yield. For example, allyl bromide may react with 2-phenyl-4-pentenenitrile precursors, requiring inert atmospheres to prevent oxidation . Optimization involves iterative testing of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and monitoring via TLC or GC-MS to track intermediate formation.

Table 1 : Example Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 65 | |

| PdCl₂ | THF | 70 | 45 |

Q. How can spectroscopic techniques (IR, NMR) resolve structural ambiguities in this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C≡N stretching (~2240 cm⁻¹) and allyl C=C stretching (~1640 cm⁻¹). Compare with NIST spectral databases to confirm absence of impurities (e.g., unreacted nitrile precursors) .

- NMR : ¹H NMR should show allylic protons as a multiplet (δ 5.2–5.8 ppm) and phenyl protons as a singlet (δ 7.2–7.5 ppm). Discrepancies in splitting patterns may indicate stereoisomerism or incomplete purification. Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion in crystal structures. Use SHELXL for refinement to model disorder or twinning, ensuring R-factors < 5% . Cross-validate with DFT-calculated molecular geometries (e.g., Gaussian09) to match experimental bond lengths/angles. For example, allyl group torsion angles from XRD should align with NMR-derived coupling constants (³JHH) .

Table 2 : Example Crystallographic Parameters vs. DFT Predictions

| Parameter | XRD Value | DFT Value | Deviation (%) |

|---|---|---|---|

| C≡N Bond Length | 1.14 Å | 1.13 Å | 0.88 |

| Allyl C-C-C Angle | 120.5° | 120.1° | 0.33 |

Q. What strategies are effective for analyzing the compound’s reactivity in [2+2] cycloaddition reactions?

- Methodological Answer : The allyl and nitrile groups enable photochemical [2+2] reactions. Use UV irradiation (λ = 300–350 nm) with electron-deficient alkenes (e.g., maleic anhydride) in dichloromethane. Monitor reaction progress via HPLC to detect diastereomers. Computational modeling (e.g., frontier molecular orbital theory) predicts regioselectivity: HOMO of the allyl group interacts with LUMO of the dienophile .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variations in cytotoxicity or enzyme inhibition assays may stem from solvent choice (DMSO vs. aqueous buffers) or impurity profiles. Standardize protocols using PubChem bioassay guidelines (e.g., fixed DMSO concentration ≤1%) . Perform dose-response curves with triplicate measurements and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analysis of existing data using tools like RevMan can identify outliers or confounding variables .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen vs. air may show divergent decomposition profiles. For example, oxidative environments accelerate degradation above 200°C. Replicate studies using identical heating rates (e.g., 10°C/min) and crucible materials (alumina vs. platinum). Pair with DSC to detect melting points or phase transitions, ensuring calibration with reference standards (e.g., indium) .

Experimental Design Considerations

Q. What factorial design approaches optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use a Box-Behnken design to vary three factors: catalyst loading, temperature, and reaction time. Analyze responses (yield, purity) via ANOVA to identify significant interactions. For example, higher Pd concentrations may reduce reaction time but increase byproduct formation. Response surface modeling (e.g., JMP software) generates predictive models for scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.